1-methyl-8-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
1-Methyl-8-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione (hereafter referred to as the "target compound") is a purine-derived heterocyclic compound characterized by an imidazo[2,1-f]purine core. Its structure includes a 4-methylbenzyl substituent at the 8-position and a methyl group at the 1-position.
Properties
IUPAC Name |
4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-10-3-5-11(6-4-10)9-20-7-8-21-12-13(17-15(20)21)19(2)16(23)18-14(12)22/h3-6H,7-9H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOBGWLZOKTNRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN3C2=NC4=C3C(=O)NC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-methyl-8-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[2,1-f]purine core, followed by the introduction of the 1-methyl and 4-methylbenzyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-methyl-8-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like alkyl halides or acyl chlorides under appropriate conditions.
Scientific Research Applications
1-methyl-8-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-methyl-8-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The imidazo[2,1-f]purine-2,4-dione scaffold is common among these compounds, but substitutions at the 1-, 3-, 7-, and 8-positions modulate pharmacological properties. Key comparisons include:
Structural Insights :
Pharmacological Activity
Receptor Affinity and Selectivity
- AZ-853/AZ-861 : High 5-HT1A affinity (Ki < 1 nM) with partial agonism; AZ-861 showed stronger cAMP inhibition (EC50 = 1.2 nM vs. 7.4 nM for AZ-853) .
- Compound 3i : Dual 5-HT1A/5-HT7 activity (Ki = 2.3 nM and 14 nM, respectively) with anxiolytic effects at 2.5 mg/kg .
- Target Compound : While direct data are lacking, the 4-methylbenzyl group may confer moderate 5-HT1A affinity through hydrophobic interactions, akin to benzylpiperazine derivatives in .
Antidepressant-like Effects (Forced Swim Test, FST)
- AZ-853 : Reduced immobility by 45% at 2.5 mg/kg (acute) via 5-HT1A activation .
- AZ-861 : Less potent in vivo (30% reduction at 2.5 mg/kg) despite superior in vitro activity, likely due to poorer BBB penetration .
- Target Compound : Hypothetically, its simpler substituents could enhance BBB permeability compared to AZ-861, but potency may lag behind AZ-853.
Biological Activity
1-Methyl-8-(4-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazo[2,1-f]purine family. Its unique structure comprises a fused imidazo-purine core and various substituents that potentially influence its biological activity. This compound has attracted attention in medicinal chemistry for its possible therapeutic applications.
- Molecular Formula : C16H17N5O2
- CAS Number : 303972-88-5
- Molecular Weight : 299.34 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The imidazo[2,1-f]purine scaffold may allow for effective binding to enzyme active sites.
- Receptor Modulation : The structural features may enable the compound to act as an agonist or antagonist at various receptors.
Anticancer Properties
Recent studies have investigated the anticancer potential of this compound. The compound demonstrated cytotoxic effects against several cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : Varying concentrations were tested to determine the half-maximal inhibitory concentration (IC50), with promising results indicating significant cytotoxicity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Determined for various bacterial strains.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 20 |
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of the compound in vivo using xenograft models. Tumor growth was significantly inhibited in treated groups compared to controls, suggesting that the compound may have potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against a panel of clinically relevant pathogens. Results indicated that it could serve as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
